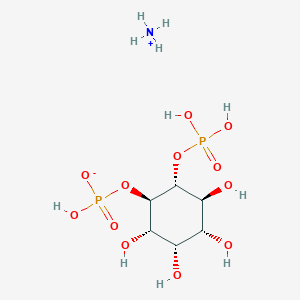
D-Myo-inositol 4,5-bis-phosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol 4,5-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2•xNH3 and a molecular weight of 340.12 g/mol . It is a derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling and regulation. This compound is particularly significant in the study of phosphoinositide metabolism and signal transduction pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 4,5-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 4 and 5 positions. The final step involves deprotection and purification to obtain the desired compound .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions involving this compound are rare due to the stability of the phosphate groups.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions to introduce new functional groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while substitution reactions can introduce various functional groups to the inositol ring .
Applications De Recherche Scientifique
Chemistry: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is used as a precursor in the synthesis of more complex inositol phosphates and phosphoinositides. It is also employed in studies of phosphorylation and dephosphorylation mechanisms.
Biology: : In biological research, this compound is crucial for studying signal transduction pathways, particularly those involving phosphoinositides. It helps in understanding the role of inositol phosphates in cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to investigate its potential therapeutic effects. It is studied for its role in regulating insulin signaling and its potential use in treating metabolic disorders.
Industry: : While its industrial applications are limited, the compound is used in the production of specialized reagents and in the development of biochemical assays.
Mécanisme D'action
D-Myo-inositol 4,5-bis-phosphate ammonium salt exerts its effects by participating in the phosphoinositide signaling pathway. It acts as a substrate for phospholipase C, which hydrolyzes it to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling events, affecting cellular processes such as metabolism, growth, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Myo-inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but with an additional phosphate group at the 1 position.
L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate, triammonium salt: A phospholipid derivative with similar signaling functions.
D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt: Contains an additional phosphate group at the 3 position.
Uniqueness: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which makes it a critical intermediate in the phosphoinositide signaling pathway. Its ability to be selectively hydrolyzed by phospholipase C distinguishes it from other inositol phosphates .
Propriétés
Formule moléculaire |
C6H17NO12P2 |
|---|---|
Poids moléculaire |
357.15 g/mol |
Nom IUPAC |
azanium;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 |
Clé InChI |
SGJUQYWLNXRPQO-BPYBYLIXSA-N |
SMILES isomérique |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















